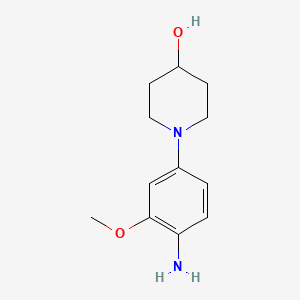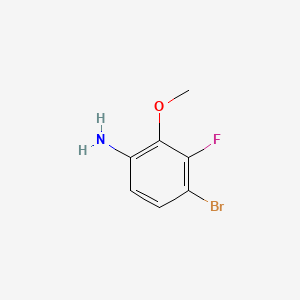
4-Bromo-3-fluoro-2-methoxyaniline
Übersicht
Beschreibung
4-Bromo-3-fluoro-2-methoxyaniline is a chemical compound used as a reagent in the synthesis of various inhibitors . It has a molecular weight of 202.05 .
Synthesis Analysis
This compound can be synthesized from 2-Nitroaniline using a suspension of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . Other methods of synthesis involve reactions of secondary amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methoxyaniline consists of a bromine atom, a fluorine atom, and a methoxy group attached to an aniline .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It also participates in various chemical reactions involving palladium-catalyzed methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-2-methoxyaniline include a molecular weight of 202.05 . More specific properties like melting point, boiling point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Pharmacology
4-Bromo-3-fluoro-2-methoxyaniline: is utilized in pharmacological research as a precursor for the synthesis of complex molecules. It serves as a building block in the development of anaplastic lymphoma kinase (ALK) inhibitors , which are crucial in the treatment of certain types of cancer. Its role in the creation of Rho kinase inhibitors also highlights its potential in therapeutic drug development .
Material Science
In material science, this compound is explored for its potential use in creating new materials with unique properties. Its incorporation into polymers and coatings could lead to advancements in the development of high-performance materials with improved durability and resistance to environmental factors .
Chemical Synthesis
4-Bromo-3-fluoro-2-methoxyaniline: is a valuable reagent in organic synthesis. It is involved in the formation of aryl amines through palladium-catalyzed amination reactions, which are fundamental in synthesizing a wide range of organic compounds .
Agriculture
In the agricultural sector, research is being conducted to explore the use of this compound in the synthesis of agrochemicals . Its derivatives could potentially be used to create new pesticides and herbicides, contributing to more effective crop protection strategies .
Environmental Science
Environmental scientists are interested in the compound’s behavior and impact on ecosystems. It could be used as a tracer or marker in environmental monitoring, helping to track pollution sources and understand chemical processes in natural settings .
Analytical Chemistry
In analytical chemistry, 4-Bromo-3-fluoro-2-methoxyaniline can be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibration and method development in high-performance liquid chromatography (HPLC) and other analytical methods .
Industrial Applications
Industrially, this compound finds applications in the synthesis of dyes, pigments, and rubber chemicals. Its role in creating intermediates for industrial dyes and pigments is particularly significant, as it contributes to the production of materials with desired color properties .
Research and Development
Lastly, 4-Bromo-3-fluoro-2-methoxyaniline is extensively used in scientific research and development. It is a key substance in the manufacture of other chemicals and in conducting laboratory experiments to discover new reactions and synthesize novel compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCIJTZHLTURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-methoxyaniline | |
CAS RN |
1137869-95-4 | |
| Record name | 4-Bromo-3-fluoro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

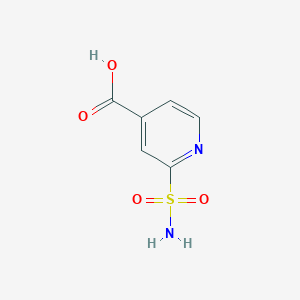
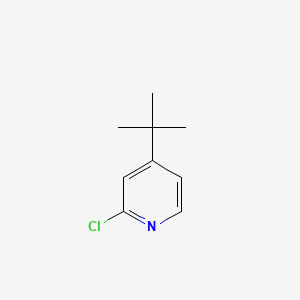
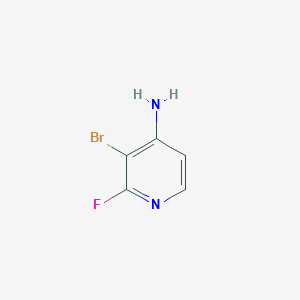
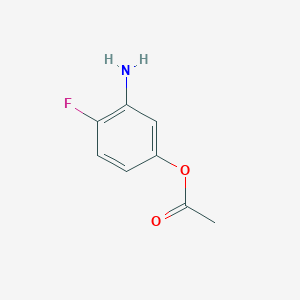
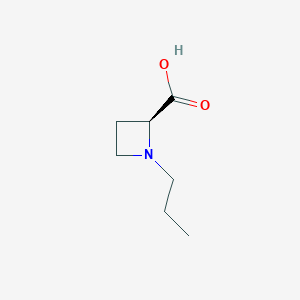
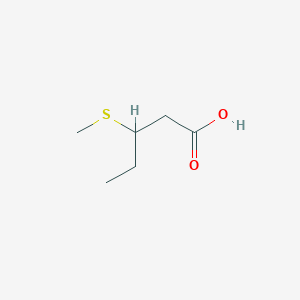
![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)
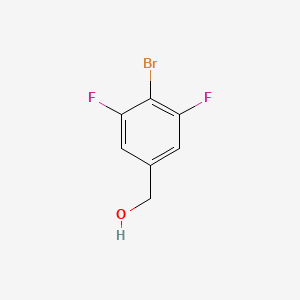
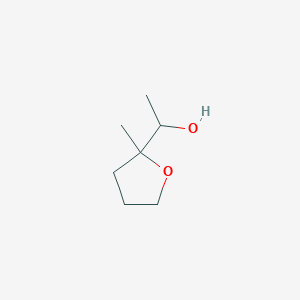
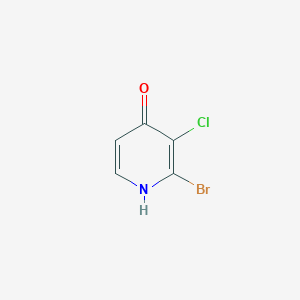
![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)
